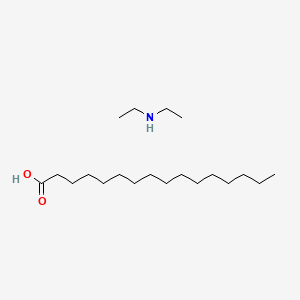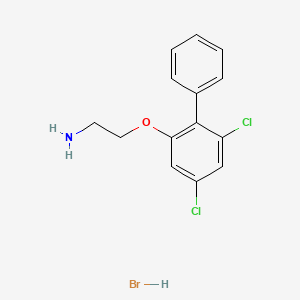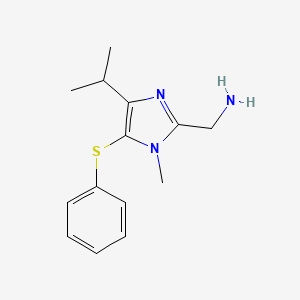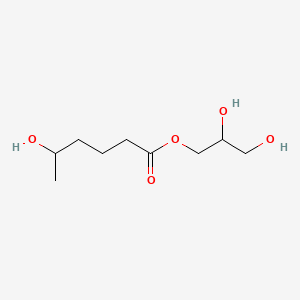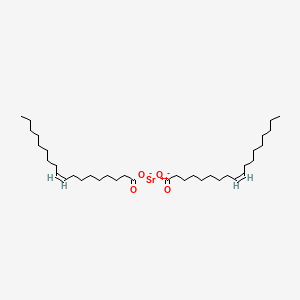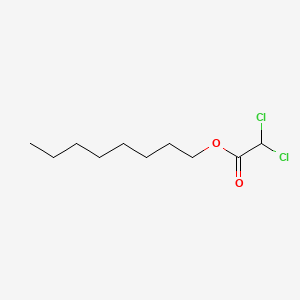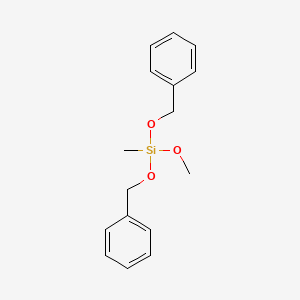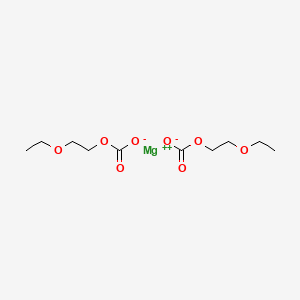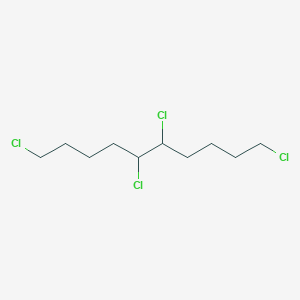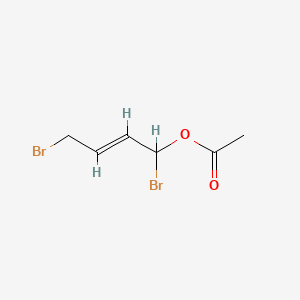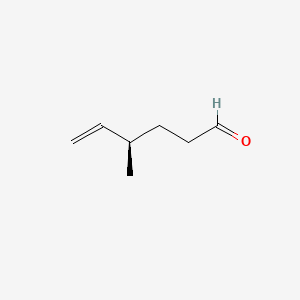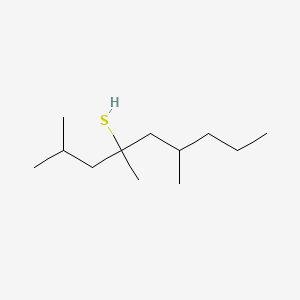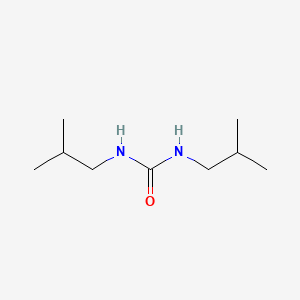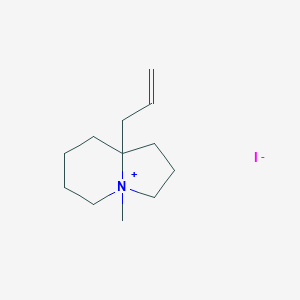
4-Methyl-8a-(prop-2-en-1-yl)octahydroindolizin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 115034 is a small molecule inhibitor identified through high throughput screening. It is known for its ability to inhibit eukaryotic protein synthesis, making it a valuable tool in the study of gene function and cellular processes .
Vorbereitungsmethoden
The synthesis of NSC 115034 involves several steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. While detailed synthetic routes are proprietary, general methods involve the use of organic solvents, catalysts, and purification techniques to achieve the desired compound. Industrial production methods typically scale up these laboratory procedures, ensuring consistency and purity through rigorous quality control measures .
Analyse Chemischer Reaktionen
NSC 115034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NSC 115034 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of protein synthesis and the effects of various inhibitors on this process.
Biology: It helps in understanding cellular processes and gene function by inhibiting protein synthesis.
Medicine: It is explored for its potential therapeutic applications, particularly in cancer research, where deregulated protein synthesis is a common feature.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the study of biochemical pathways .
Wirkmechanismus
NSC 115034 exerts its effects by inhibiting the initiation phase of eukaryotic protein synthesis. It affects the 5′ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs), but does not significantly affect internal initiation from the hepatitis C virus 5′-untranslated region. This selective inhibition helps delineate differences in the mechanism of initiation among various IRESs .
Vergleich Mit ähnlichen Verbindungen
NSC 115034 is unique in its selective inhibition of protein synthesis initiation. Similar compounds include:
Cycloheximide: A known inhibitor of eukaryotic protein synthesis that affects elongation.
Puromycin: An antibiotic that causes premature chain termination during translation.
Anisomycin: An inhibitor of protein synthesis that affects peptidyl transferase activity. NSC 115034 stands out due to its specific action on initiation, making it a valuable tool for studying the nuances of protein synthesis .
Eigenschaften
CAS-Nummer |
35225-94-6 |
|---|---|
Molekularformel |
C12H22IN |
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
4-methyl-8a-prop-2-enyl-2,3,5,6,7,8-hexahydro-1H-indolizin-4-ium;iodide |
InChI |
InChI=1S/C12H22N.HI/c1-3-7-12-8-4-5-10-13(12,2)11-6-9-12;/h3H,1,4-11H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IMENFVDYKREODI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCCCC1(CCC2)CC=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


